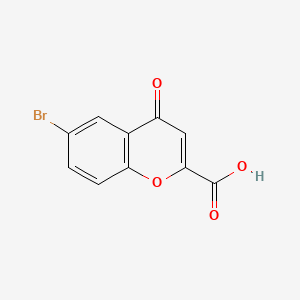

6-Bromochromone-2-carboxylic acid

Vue d'ensemble

Description

6-Bromochromone-2-carboxylic acid is a chromone derivative, specifically a brominated chromone carboxylic acid. Chromones are oxygen-containing heterocyclic compounds with a benzoannelated γ-pyrone ring. These compounds are widely distributed in nature and are known for their diverse pharmacological properties, including antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities .

Méthodes De Préparation

6-Bromochromone-2-carboxylic acid can be synthesized through a microwave-assisted process. The synthetic route involves two main steps:

- Addition of ethyl oxalate and a base.

- Addition of hydrochloric acid (HCl).

The optimization of the reaction involves varying parameters such as the type of base, the number of reagent equivalents, solvent, temperature, and reaction time. This method has been shown to improve the yield of the reaction to 87% . The process is versatile and can produce several chromone-2-carboxylic acids with good yields (54–93%) without the need for tedious and expensive purification processes through column chromatography .

Analyse Des Réactions Chimiques

6-Bromochromone-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles or electrophiles depending on the type of substitution (nucleophilic or electrophilic).

The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

6-Bromochromone-2-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various chromone derivatives, which are important in drug discovery programs.

Biology: It is used in the study of biological pathways and mechanisms due to its diverse pharmacological properties.

Medicine: It has potential therapeutic applications due to its antiallergic, anti-inflammatory, antidiabetic, antitumor, and antimicrobial activities.

Industry: It is used in the development of concise and diversity-oriented libraries based on the chromone scaffold

Mécanisme D'action

The mechanism of action of 6-Bromochromone-2-carboxylic acid involves its interaction with various molecular targets and pathways. The specific targets and pathways depend on the pharmacological activity being studied. For example, its anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines, while its antitumor activity may involve the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

6-Bromochromone-2-carboxylic acid can be compared with other similar compounds, such as:

Chromone-2-carboxylic acid: Lacks the bromine substituent, which may affect its pharmacological properties.

6-Methylchromone-2-carboxylic acid: Contains a methyl group instead of a bromine atom, which may result in different biological activities.

6-Nitrochromone-2-carboxylic acid: Contains a nitro group, which may significantly alter its chemical reactivity and pharmacological properties.

The uniqueness of this compound lies in its bromine substituent, which can influence its chemical reactivity and biological activity .

Activité Biologique

6-Bromochromone-2-carboxylic acid is a derivative of chromone, a compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and enzyme inhibitory properties based on recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various chromone derivatives, including this compound. For instance, a study evaluated the antibacterial effects of chromones against Vibrio parahaemolyticus and Vibrio harveyi. While this compound was not specifically mentioned in this context, related compounds such as 6-bromo-3-formylchromone demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 20 µg/mL, inhibiting biofilm formation and virulence factors in these pathogens .

Antifungal Activity

The antifungal properties of chromones have also been extensively studied. A recent investigation into the antifungal activity of chromones against Candida species revealed that certain derivatives exhibited MICs ranging from 5 to 50 µg/mL. Notably, the 6-bromochromone-3-carbonitrile showed remarkable antifungal activity, completely inhibiting Candida albicans at an MIC of 5 µg/mL after just two hours of exposure. This compound also significantly inhibited biofilm formation and hyphal growth, which are critical for the pathogenicity of C. albicans .

The biological activity of this compound can be attributed to its structural characteristics that influence its interaction with biological targets. For example, studies suggest that modifications at specific positions on the chromone ring can enhance or diminish activity against various enzymes and microbial targets. The presence of a carboxylic acid group is known to affect the compound's solubility and interaction with biological membranes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how different substituents on the chromone scaffold impact biological activity. For instance, bromine substitution at specific positions has been linked to improved inhibitory effects on monoamine oxidase (MAO), a key enzyme involved in neurotransmitter metabolism. In contrast, the introduction of carboxylic acid groups may reduce MAO inhibitory activity .

| Compound | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| 6-Bromo-3-formylchromone | Structure | Antibacterial | 20 |

| 6-Bromochromone-3-carbonitrile | Structure | Antifungal | 5 |

| This compound | Structure | Potentially active | TBD |

Case Studies

- Antibacterial Study : A study focusing on the antibacterial effects of chromones demonstrated that derivatives like 6-bromo-3-formylchromone effectively inhibited biofilm formation and reduced virulence factor expression in Vibrio species. This suggests similar potential for this compound in combating bacterial infections .

- Antifungal Study : Another case study involving antifungal agents found that specific chromones could inhibit hyphal growth and biofilm formation in C. albicans, indicating that derivatives like this compound may possess comparable antifungal properties due to their structural similarity to more active compounds .

Propriétés

IUPAC Name |

6-bromo-4-oxochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBZDBNPXSVVHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51484-06-1 | |

| Record name | 6-Bromochromone-2-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the new synthetic route for 6-Bromochromone-2-carboxylic acid described in the research?

A1: The research presents a microwave-assisted synthesis of this compound (3) that offers several advantages over traditional methods []. Firstly, it significantly improves the yield of the reaction to 87% []. Secondly, this method eliminates the need for tedious and expensive purification steps like column chromatography, as the product is obtained with a high degree of purity []. Lastly, the optimized synthesis is fast, cost-effective, and robust, making it suitable for generating diverse libraries of chromone-based compounds for drug discovery purposes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.